6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-3,5-6,8-9,11,17H,4,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBAIGFSRDHPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75893-80-0 | |
| Record name | 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Tetrahydroquinoline Scaffold in Organic and Medicinal Chemistry Research
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif in the fields of organic and medicinal chemistry. nih.govnih.gov Its significance stems from its presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. gfcollege.inmdpi.com Derivatives of THQ have been reported to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, and anti-HIV activities. gfcollege.inmdpi.com This diverse bioactivity has established the THQ framework as a crucial component in drug discovery and development. nih.govbenthamdirect.comnih.gov
The versatility of the THQ scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening. nih.gov Researchers have explored the introduction of various substituents at different positions of the THQ ring system to modulate the biological and physicochemical properties of the resulting molecules. This has led to the identification of potent and selective agents for various therapeutic targets. For instance, certain THQ derivatives have been investigated as mTOR inhibitors for cancer therapy, highlighting the scaffold's potential in targeted drug design. mdpi.com The continuous exploration of THQ derivatives underscores their enduring importance as a source of new lead compounds in medicinal chemistry. benthamdirect.comresearchgate.neteurekaselect.com
Historical Development and Evolution of Synthetic Strategies for Tetrahydroquinolines
The synthesis of the tetrahydroquinoline core has been a subject of extensive research, leading to the development of numerous synthetic strategies over the years. Historically, the reduction of the corresponding quinoline (B57606) ring system was a primary method for accessing THQs. wikipedia.org Catalytic hydrogenation, using various metal catalysts such as palladium on carbon (Pd/C), has been a widely employed technique for this transformation. rsc.org This approach can be highly efficient, affording THQs in good yields. rsc.org
Over time, more sophisticated and diverse synthetic methods have emerged. Domino reactions, also known as tandem or cascade reactions, have proven to be particularly valuable for generating THQs with complex substitution patterns that were previously difficult to access. nih.gov These reactions allow for the formation of multiple chemical bonds in a single operation, offering high efficiency and atom economy. nih.gov
Another significant advancement has been the development of catalytic transfer hydrogenation reactions. These methods utilize hydrogen donors like isopropanol (B130326) or Hantzsch esters in the presence of a catalyst, often avoiding the need for high-pressure hydrogen gas. nih.govnih.gov For instance, cobalt and manganese-based catalysts have been successfully used for the transfer hydrogenation of quinolines to THQs. nih.govnih.gov
The Pictet-Spengler reaction, traditionally used for synthesizing tetrahydroisoquinolines, has also been adapted for the synthesis of related heterocyclic systems. organicreactions.orgjk-sci.comthermofisher.comwikipedia.orgresearchgate.net While not a direct synthesis of THQs, its principles of intramolecular cyclization have inspired related strategies. More direct approaches like the Bischler-Napieralski reaction, which typically yields dihydroisoquinolines, can be followed by a reduction step to produce the corresponding saturated heterocyclic core. organic-chemistry.orgrsc.orgjk-sci.comnrochemistry.comrsc.orgwikipedia.org The continuous evolution of these synthetic methodologies has significantly expanded the accessibility and diversity of the tetrahydroquinoline library for further investigation. acs.orgnih.gov
Rationale for Research Focus on 6 Substituted Tetrahydroquinoline Derivatives, with Specific Emphasis on the Benzyloxy Moiety
De Novo Synthesis Approaches to the Tetrahydroquinoline Core
The de novo synthesis of the tetrahydroquinoline ring system is a cornerstone of heterocyclic chemistry, employing diverse strategies to build the molecule from simpler, acyclic precursors. These approaches are valued for their flexibility, allowing for the introduction of various substituents, such as the benzyloxy group at the 6-position, by selecting appropriately functionalized starting materials.
Catalytic Cyclization Reactions for Tetrahydroquinoline Formation
Catalytic methods are central to modern organic synthesis due to their efficiency and sustainability. For tetrahydroquinoline synthesis, catalytic cyclizations offer powerful routes that often proceed with high atom economy and selectivity.
Metal-catalyzed oxidative annulation has emerged as a potent strategy for constructing tetrahydroquinolines. These reactions typically involve the formation of a carbon-carbon and a carbon-nitrogen bond in a single operation, starting from anilines and alkenes. A common approach utilizes visible-light photoredox catalysis, where an electron donor-acceptor (EDA) complex is formed. nih.govacs.orgnih.gov This complex, upon photoexcitation, can trigger a single-electron transfer (SET) from the aniline (B41778) donor, generating an α-amino alkyl radical. nih.gov This radical intermediate then undergoes cyclization with an alkene.
For the synthesis of a 6-(benzyloxy) substituted analogue, an N,N-dialkyl-4-(benzyloxy)aniline would serve as the starting amine. The reaction's efficiency can be sensitive to the electronic properties of the aniline; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can lead to lower yields. acs.org A variety of catalytic systems have been developed, including those that use an external acceptor that is regenerated by aerobic oxidation, offering a green chemistry approach. nih.govacs.orgnih.gov Another sophisticated method involves a dual catalytic system, combining a photocatalyst like Ru(bpy)₃²⁺ with a cobaloxime catalyst, to achieve oxidative cyclization under redox-neutral conditions. acs.org
Table 1: Catalytic Systems for Oxidative Annulation
| Catalytic System | Description | Key Features |
|---|---|---|
| EDA Complex Catalysis | Involves the in-situ formation of a photoactive EDA complex between an aniline (donor) and a catalytic acceptor (e.g., 1,2-dibenzoylethylene). nih.govacs.org | Uses visible light; the catalytic acceptor can be regenerated by air (aerobic oxidation); avoids complex photoredox catalysts. acs.orgnih.gov |
| Dual Photoredox/Cobalt Catalysis | A redox-neutral reaction combining a Ru(bpy)₃²⁺ photocatalyst with a cobaloxime catalyst. acs.org | The aniline is oxidized to form the tetrahydroquinoline, while the electrons and protons are used by the cobalt catalyst to reduce a separate substrate in the same pot. acs.org |
| Iron-Mediated Heterocyclization | Involves an intramolecular nitrene C-H insertion process promoted by an iron complex, such as [Fe(III)(F₂₀TPP)Cl]. nih.gov | Offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines from specific precursors like 2-nitrochalcones. nih.gov |
Acid-catalyzed reactions, particularly the Povarov reaction, are a classic and versatile method for synthesizing tetrahydroquinolines. numberanalytics.com The Povarov reaction is a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene, making it a powerful multicomponent reaction (MCR). nih.govresearchgate.net To synthesize this compound, 4-(benzyloxy)aniline (B124853) would be used as the aniline component.
The reaction is initiated by the acid-catalyzed condensation of the aniline and aldehyde to form an arylimine. The acid catalyst, typically a Lewis acid like Ytterbium triflate (Yb(OTf)₃) or a Brønsted acid, activates the imine towards nucleophilic attack by the electron-rich alkene. numberanalytics.comresearchgate.net The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution. researchgate.netwikipedia.org
Table 2: Common Catalysts in Povarov Reactions
| Catalyst Type | Examples | Role |
|---|---|---|
| Lewis Acids | Yb(OTf)₃, Sc(OTf)₃, InCl₃, Boron Trifluoride numberanalytics.comwikipedia.org | Activates the imine intermediate, facilitating its reaction with the alkene. numberanalytics.com |
| Brønsted Acids | Chiral Phosphoric Acids, Trifluoroacetic Acid (TFA) nih.govorganic-chemistry.orgacs.org | Protonates the imine to form a reactive iminium ion; enables enantioselective versions. organic-chemistry.org |
Domino and Cascade Reaction Sequences for Multicomponent Synthesis
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov These sequences offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov Many syntheses of the tetrahydroquinoline core fall under this category.
The Povarov reaction itself is a prime example of a three-component domino synthesis. nih.govnih.gov Other notable domino strategies include:
Reduction-Triggered Cyclizations : These sequences often start with a nitro-aromatic compound. For instance, catalytic hydrogenation of a 2-nitroarylketone reduces the nitro group to an amine, which then spontaneously condenses with the ketone to form a cyclic imine, followed by further reduction to the tetrahydroquinoline. nih.gov
SₙAr-Terminated Sequences : A domino process can be designed where an intermolecular nucleophilic substitution (e.g., Sₙ2) is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) to close the ring. nih.gov
Heck-Aza-Michael Reactions : A palladium-catalyzed domino sequence can be used to construct the heterocyclic core, for example, from an o-iodoaniline derivative, an N-protected bromoalkylamine, and an electron-poor olefin. researchgate.net
These multicomponent strategies are particularly powerful for creating molecular diversity, as changing any one of the starting components leads to a different final product. acs.orgsci-hub.se
Reductive Amination and Cyclization Protocols
Reductive amination followed by cyclization provides a direct and reliable route to the tetrahydroquinoline scaffold. This approach typically begins with precursors containing both a carbonyl group (or a group that can be converted to one) and a nitro or amino group, appropriately positioned for cyclization.
A prominent example is the synthesis starting from 2-aminobenzyl alcohols and a secondary alcohol, which proceeds via a "borrowing hydrogen" methodology catalyzed by a manganese pincer complex. nih.govacs.org In this one-pot cascade, the secondary alcohol is temporarily oxidized to a ketone, which then undergoes condensation with the 2-aminobenzyl alcohol and subsequent reduction to form the tetrahydroquinoline ring, with water as the only byproduct. nih.govacs.org
Another pathway involves the catalytic hydrogenation of a precursor like methyl (2-nitrophenyl)acetate that has been alkylated with an appropriate side chain. researchgate.net The hydrogenation step initiates a tandem sequence: (1) reduction of the nitro group to an aniline, (2) intramolecular condensation of the aniline with a side-chain carbonyl group, and (3) reduction of the resulting cyclic imine to the final tetrahydroquinoline product. nih.govresearchgate.net
Other Novel Synthetic Methodologies
Research continues to uncover innovative methods for tetrahydroquinoline synthesis. These routes often employ unique catalysts or reaction pathways to access the heterocyclic core.
Gold-Catalyzed Hydroamination/Transfer Hydrogenation : A gold catalyst can act as a π-Lewis acid to facilitate an intramolecular hydroamination of an N-aryl propargylamine, followed by an asymmetric transfer hydrogenation to yield chiral tetrahydroquinolines. organic-chemistry.org
Brønsted Acid/Visible Light Relay Catalysis : This dual catalytic system enables the synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. The process involves a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org
Annulation of α-Diazo Sulfonium (B1226848) Salts : A metal-free approach uses a Brønsted acid to promote the annulation of α-diazo sulfonium salts with α-vinylanilines. This proceeds through a unique dicationic intermediate to form quinolines, which can be subsequently reduced to tetrahydroquinolines using agents like a Hantzsch ester. acs.org
Hydrogenation of Quinolines : While not a de novo synthesis of the core, the reduction of a pre-formed quinoline (B57606) is a common method. For instance, 6-(benzyloxy)quinoline (B3432937) can be hydrogenated using catalysts like platinum oxide or via transfer hydrogenation to yield this compound. nih.govchemicalbook.com
Functionalization and Introduction of the Benzyloxy Moiety
Achieving regioselective benzyloxylation at the 6-position is paramount to avoid the formation of undesired isomers. Two primary strategies have proven effective: the alkylation of a phenolic precursor and the reduction of a pre-functionalized aromatic ring.
Alkylation of a 6-Hydroxy Precursor: A robust and widely used method is the Williamson ether synthesis, which involves the O-alkylation of 6-hydroxy-1,2,3,4-tetrahydroquinoline with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the deprotonated phenolic hydroxyl group acts as a nucleophile. wikipedia.org The synthesis of the 6-hydroxy-1,2,3,4-tetrahydroquinoline precursor is itself a key step, often achieved through intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, which involves both ring closure and demethylation. google.com The phenolic nature of the hydroxyl group at C-6 allows for selective O-alkylation over potential N-alkylation, particularly when the nitrogen atom is protected.
Reduction of 6-Benzyloxyquinoline: An alternative strategy involves the initial synthesis of 6-benzyloxyquinoline, followed by the reduction of the quinoline ring system. The aromatic quinoline can be effectively reduced to 1,2,3,4-tetrahydroquinoline (B108954) using various catalytic hydrogenation methods. Reagents such as sodium borohydride (B1222165) or catalytic hydrogenation with catalysts like unsupported nanoporous gold (AuNPore) can achieve this transformation efficiently. organic-chemistry.org This approach ensures the benzyloxy group is correctly positioned before the heterocyclic ring is saturated.
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound, preventing unwanted side reactions and ensuring chemoselectivity.
The secondary amine within the tetrahydroquinoline ring is nucleophilic and can compete with the hydroxyl group during alkylation, leading to N-benzylation. To ensure exclusive O-alkylation of a 6-hydroxy-tetrahydroquinoline precursor, the nitrogen atom is temporarily protected. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These carbamates decrease the nucleophilicity of the nitrogen atom.
An orthogonal protecting group strategy is often employed, allowing for the selective removal of one group without affecting another. For instance, an N-Boc group can be removed under acidic conditions, while the benzyl ether linkage at C-6 remains stable. Conversely, the N-Cbz group is typically removed via hydrogenolysis, a reaction which would also cleave the O-benzyl ether. Therefore, the choice of protecting group must be carefully considered based on the stability of other functional groups in the molecule and the planned subsequent reaction steps.
Table 1: Common Nitrogen Protecting Groups for Tetrahydroquinoline Synthesis
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc-N< | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Cbz-N< | Benzyl chloroformate | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| p-Methoxyphenyl (PMP) | PMP-N< | - | Ammonium cerium(IV) nitrate (B79036) (CAN) |
Green Chemistry and Sustainable Synthetic Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability, favoring processes that are environmentally benign, atom-economical, and energy-efficient.
The development of synthetic routes that minimize waste and maximize the incorporation of starting materials into the final product is a cornerstone of green chemistry.
Atom-Economical Reactions: The "borrowing hydrogen" (BH) methodology represents a highly atom-efficient pathway for synthesizing the tetrahydroquinoline core. nih.gov This process involves the catalytic reaction of 2-aminobenzyl alcohols with secondary alcohols, where the catalyst temporarily "borrows" hydrogen from the alcohol to form a reactive carbonyl intermediate. nih.gov This intermediate then reacts and is subsequently hydrogenated by the returned hydrogen, producing water as the sole byproduct. nih.gov Such cascade reactions are exceptionally efficient, forming multiple bonds in a single operation without the need for stoichiometric reagents or generating significant waste. nih.gov
Solvent-Free Conditions: Mechanochemical methods, such as high-speed ball-milling or grinding, offer an alternative to traditional solvent-based synthesis. khanacademy.org These techniques eliminate the need for large volumes of potentially hazardous solvents, reduce waste, and can sometimes lead to unique reactivity or shorter reaction times.
Table 2: Comparison of Synthetic Approaches for Tetrahydroquinolines
| Method | Key Features | Atom Economy | Waste Generation |
|---|---|---|---|
| Classical Multi-Step Synthesis | Involves multiple steps of functionalization, cyclization, and reduction. | Often Low | High (solvents, reagents, byproducts) |
| Borrowing Hydrogen (BH) | One-pot cascade reaction from alcohols. nih.gov | Very High | Low (water is the main byproduct) |
| Mechanochemical Synthesis | Solvent-free reaction via grinding or ball-milling. khanacademy.org | High | Very Low |
The evolution of catalysts is central to developing more sustainable synthetic methods. The focus has shifted from expensive and toxic precious metals to more abundant, environmentally friendly, and recyclable alternatives.
Earth-Abundant Metal Catalysts: Significant progress has been made in using catalysts based on first-row transition metals. Manganese pincer complexes have been developed for the borrowing hydrogen synthesis of tetrahydroquinolines, offering a sustainable alternative to traditional ruthenium and iridium catalysts. nih.gov Similarly, catalysts based on iron and cobalt have been shown to be effective for various transformations in the synthesis of N-heterocycles.
Metal-Free and Recyclable Catalysts: To further enhance the green credentials of these syntheses, metal-free catalytic systems have been explored. Organocatalysts like boronic acids can catalyze the one-pot reduction and subsequent reductive alkylation of quinolines. acs.org Furthermore, heterogeneous catalysts, such as unsupported nanoporous gold (AuNPore), provide high efficiency and can be easily recovered and reused over multiple cycles, minimizing waste and cost. organic-chemistry.org
Table 3: Examples of Sustainable Catalysts in Tetrahydroquinoline Synthesis
| Catalyst Type | Example | Reaction | Sustainability Advantage | Reference |
|---|---|---|---|---|
| Earth-Abundant Metal | Manganese(I) PN³ Pincer Complex | Borrowing Hydrogen Synthesis | Replaces precious metals (Ru, Ir) | nih.gov |
| Metal-Free Organocatalyst | Arylboronic Acid | Reductive Alkylation | Avoids metal toxicity and cost | acs.org |
| Recyclable Heterogeneous | Nanoporous Gold (AuNPore) | Hydrogenation of Quinolines | Catalyst can be recovered and reused | organic-chemistry.org |
N-Substitution Reactions of the Tetrahydroquinoline Nitrogen
The secondary amine of the tetrahydroquinoline ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties. Common N-substitution reactions include N-alkylation and N-acylation.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. A one-pot method for the N-alkylation of quinolines involves a transfer hydrogenation followed by reaction with an alcohol in the presence of a Palladium/Carbon/Zinc (Pd/C/Zn) catalyst system rsc.org. This approach provides a direct route to N-alkylated tetrahydroquinolines rsc.org. Another common strategy is the reaction with alkyl halides in the presence of a base.
N-Acylation: Acylation of the tetrahydroquinoline nitrogen is another facile transformation, typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an amide functionality, which can alter the electronic properties of the ring system and provide a handle for further functionalization.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alcohol, Pd/C/Zn | N-Alkyl-6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | rsc.org |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | N-Alkyl-6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | General Method |
| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et3N) | N-Acyl-6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | General Method |
Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the this compound scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, though the regioselectivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzyloxy group is an ortho-, para-directing activator, while the dihydro-N-heterocycle, when protonated under acidic conditions typical for many EAS reactions, can act as a deactivator and meta-director. However, when the nitrogen is protected, it acts as an ortho-, para-director. This interplay dictates the position of incoming electrophiles. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the regioselectivity can be controlled. researchgate.net For instance, nitration can be directed to the 6-position with high selectivity under specific conditions researchgate.net. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions uomustansiriyah.edu.iqmsu.edu.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzene ring of this scaffold is less common and generally requires the presence of strong electron-withdrawing groups, which are not present in the parent molecule. However, derivatization of the ring with such groups, for example through nitration, could enable subsequent nucleophilic substitution reactions masterorganicchemistry.comlibretexts.orgphiladelphia.edu.jo.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Reference |
| Nitration | HNO3, H2SO4 | 6-(Benzyloxy)-7-nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Bromination | Br2, FeBr3 | 7-Bromo-6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | msu.edu |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 7-Acyl-6-(benzyloxy)-1,2,3,4-tetrahydroquinoline | uomustansiriyah.edu.iq |
Modifications of the Benzyloxy Group
The benzyloxy group serves as a versatile handle for further chemical manipulation, including its removal to unveil a reactive phenol (B47542) or modification of its benzylic portion.
Deprotection and Conversion to Hydroxy Derivatives
The cleavage of the benzyl ether to yield the corresponding 6-hydroxy-1,2,3,4-tetrahydroquinoline is a common and crucial transformation. This deprotection can be achieved through several methods.
Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a source of hydrogen gas. This method is generally clean and efficient.
Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (B1173362) (BCl3) or boron tribromide (BBr3) can effectively cleave benzyl ethers atlanchimpharma.com. However, these strong Lewis acids can sometimes lead to decomposition, especially with sensitive substrates beilstein-journals.org.
Oxidative Cleavage: Oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers organic-chemistry.orgnih.gov.
| Deprotection Method | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenolysis | H2, Pd/C, Solvent (e.g., EtOH, MeOH) | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | General Method |
| Lewis Acid Cleavage | BCl3 or BBr3, DCM | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | atlanchimpharma.com |
| Oxidative Cleavage | DDQ, CH2Cl2/H2O | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | nih.gov |
Alteration of the Alkyl Chain in the Benzyloxy Moiety
The benzylic position of the benzyloxy group is susceptible to modification, offering another avenue for derivatization. Reactions at the benzylic position can include oxidation or substitution. While direct examples on the this compound scaffold are not extensively reported, analogous reactions on similar benzylic ethers are well-established. For instance, oxidation of the benzylic C-H bond can lead to the formation of a ketone, and substitution reactions at the benzylic position are also feasible khanacademy.org.
Ring Expansion and Contraction Reactions of the Tetrahydroquinoline System
Modification of the core heterocyclic ring system through ring expansion or contraction reactions can lead to novel scaffolds with potentially interesting biological activities. While specific examples for this compound are scarce in the literature, general methodologies for the ring expansion of tetrahydroquinolines to form benzazepine derivatives have been developed nih.gov. These reactions often involve the formation of a key intermediate that undergoes a rearrangement to expand the ring.
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods for the synthesis of chiral this compound analogues is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
Several approaches to the stereoselective synthesis of substituted tetrahydroquinolines and related tetrahydroisoquinolines have been reported, which can be adapted for the target molecule. These include diastereoselective Ugi three-component reactions rsc.org, asymmetric transfer hydrogenation of dihydroquinolines organic-chemistry.org, and syntheses involving chiral auxiliaries derived from natural products nih.govmdpi.com.
| Stereoselective Method | Key Strategy | Product Type | Representative References |
| Asymmetric Catalysis | Chiral catalysts for hydrogenation or transfer hydrogenation | Enantiomerically enriched tetrahydroquinolines | organic-chemistry.org |
| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry | Diastereomerically pure intermediates | nih.govmdpi.com |
| Multi-component Reactions | Diastereoselective Ugi reaction with chiral components | Chiral functionalized tetrahydroquinolines | rsc.org |
In-Depth Scientific Analysis of this compound Remains Largely Undocumented in Public Research
The tetrahydroquinoline core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic molecules with a wide array of biological activities. nuph.edu.uamdpi.com Researchers have extensively explored this scaffold, leading to the development of various derivatives with potential therapeutic applications. nuph.edu.uaunesp.br Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are standard tools used to understand and predict the activity of these compounds. mdpi.comunesp.br
However, the specific influence of the 6-benzyloxy substituent on the tetrahydroquinoline core has not been the subject of dedicated published studies that would allow for a detailed analysis as requested. Scientific investigations in this field tend to focus on series of compounds with various substitutions to build comprehensive models. For instance, studies on other tetrahydroquinoline derivatives have successfully developed 3D-QSAR models, like CoMFA and CoMSIA, to predict their activity against targets such as Lysine-specific demethylase 1 (LSD1), achieving good statistical and predictive power. mdpi.com Similarly, molecular docking studies are frequently employed to elucidate the binding modes of tetrahydroquinoline analogues within the active sites of proteins like the Epidermal Growth Factor Receptor (EGFR). unesp.br
Conformational analysis is another critical aspect of understanding how these molecules interact with biological targets. For the related tetrahydroisoquinoline scaffold, techniques including NMR spectroscopy and computational modeling have been used to determine the preferred conformations and rotational barriers of substituents, which are crucial for receptor binding. psu.eduresearchgate.net
Despite the application of these techniques to the broader family of compounds, specific data for this compound—such as elucidated pharmacophoric features, the impact of its specific substituent on molecular recognition, dedicated QSAR models, or molecular docking results into specific protein targets—are absent from the reviewed literature. The synthesis and potential biological activities of related isomers, such as 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline, have been noted, but this does not provide the specific data required for the 6-substituted variant. smolecule.com
Structure Activity Relationship Sar Studies and Ligand Design
Molecular Docking Studies for Protein-Ligand Interactions
Identification of Key Binding Pockets and Residues
Detailed molecular docking and X-ray crystallography studies specifically for 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline are not prominently reported in the literature. However, research on various tetrahydroquinoline derivatives indicates their potential to interact with a range of biological targets, including G-protein coupled receptors and enzymes. nih.gov For a given target, the binding pocket would be lined with a specific constellation of amino acid residues that accommodate the ligand.
The lipophilic benzyloxy group at the 6-position of the tetrahydroquinoline core suggests a preference for a hydrophobic binding pocket. This pocket would likely be defined by non-polar amino acid residues. The tetrahydroquinoline ring system itself provides a rigid scaffold that can orient the benzyloxy group and other substituents into specific regions of a binding site.
Table 1: Potential Interacting Residues for the Tetrahydroquinoline Scaffold
| Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |
| Tetrahydroquinoline Ring | Phenylalanine, Leucine, Isoleucine, Valine |
| Benzyloxy Phenyl Ring | Tyrosine, Tryptophan, Phenylalanine |
| Ether Oxygen | Serine, Threonine, Asparagine, Glutamine |
| Tetrahydroquinoline Nitrogen | Aspartic Acid, Glutamic Acid |
This table presents hypothetical but chemically reasonable interacting residues based on the general principles of molecular interactions, in the absence of specific data for this compound.
Characterization of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
The binding affinity of this compound to a biological target would be determined by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions.
Hydrogen Bonding: The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor. This interaction could occur with hydrogen bond donor residues in a protein's binding site, such as the hydroxyl groups of serine or threonine, or the amide protons of asparagine or glutamine. The secondary amine of the tetrahydroquinoline ring can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the protein backbone or acidic/basic amino acid side chains. drugdesign.org
Hydrophobic Interactions: The aromatic rings of both the tetrahydroquinoline core and the benzyl (B1604629) group are major contributors to hydrophobic interactions. These non-polar regions of the molecule are likely to be buried in a hydrophobic cavity of the target protein, shielded from the aqueous environment. This "hydrophobic effect" is a significant driving force for ligand binding. The phenyl ring of the benzyloxy group can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Electrostatic Interactions: The distribution of electron density in the this compound molecule can lead to electrostatic interactions with the target protein. The nitrogen atom of the tetrahydroquinoline ring can be protonated under physiological conditions, allowing for a strong electrostatic interaction with a negatively charged residue such as aspartic acid or glutamic acid.
Table 2: Summary of Potential Intermolecular Interactions
| Type of Interaction | Structural Feature of Ligand | Potential Interacting Partner on Protein |
| Hydrogen Bond (Acceptor) | Ether Oxygen | -OH (Ser, Thr), -NH2 (Asn, Gln) |
| Hydrogen Bond (Donor/Acceptor) | Tetrahydroquinoline Nitrogen | C=O (backbone), -COOH (Asp, Glu) |
| Hydrophobic Interaction | Phenyl Rings, Alkyl Chain | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |
| Electrostatic Interaction | Protonated Nitrogen | Aspartic Acid, Glutamic Acid |
This table summarizes the potential intermolecular interactions based on the chemical structure of this compound. The specific interactions would be target-dependent.
Investigation of Molecular and Cellular Mechanisms of Action
Cellular Pathway Modulation Studies
No studies concerning the modulation of cellular pathways by 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline have been published.
There is no available data from cell-based assays to indicate whether this compound has any effect on cell proliferation or the regulation of the cell cycle. While derivatives of tetrahydroquinolinone have been shown to induce cell cycle arrest, similar investigations for this compound are absent from the literature. mostwiedzy.pl
No research has been conducted to determine if this compound can induce apoptosis or other forms of programmed cell death. Studies on related but distinct chemical structures, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), have demonstrated the induction of apoptosis in specific cell lines, but this is not indicative of the activity of the requested compound. nih.gov
Interference with Cell Migration and Invasion
The migration and invasion of cells are fundamental processes in both normal physiological events, such as tissue repair, and in pathological conditions like cancer metastasis. The ability of a compound to interfere with these processes is a key area of investigation in drug discovery. Assays that measure the inhibition of cell movement, such as wound healing or transwell migration assays, are commonly employed to assess the anti-migratory potential of chemical entities. researchgate.netsemanticscholar.org
Table 1: Inhibitory Effects of Tetrahydroisoquinoline Analogs on Cell Migration
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| DX-52-1 | MDCK | Wound Closure | 0.14 | nih.gov |
| HUK-921 | MDCK | Wound Closure | 32.5 | nih.gov |
This table presents data for analogs of this compound to illustrate the potential activity of this class of compounds. Data for the specific title compound is not available in the cited sources.
Gene Expression Regulation and Transcriptional Profiling
The regulation of gene expression is a critical mechanism through which cellular functions are controlled. Chemical compounds can modulate these processes, leading to changes in the transcriptional landscape of a cell. Transcriptional profiling, often performed using techniques like microarray or RNA-sequencing, allows for a global assessment of these changes and can provide clues about a compound's mechanism of action. nih.govnih.gov
Currently, there is no specific data available in the scientific literature detailing the transcriptional profiling of cells treated with this compound. Such studies would be invaluable in identifying the genes and signaling pathways that are modulated by this compound, thereby shedding light on its biological effects. In general, the analysis of gene expression signatures can help in predicting the therapeutic potential and possible side effects of a compound. nih.govnih.gov
In Vitro Cellular Assays for Mechanistic Insights
In vitro cellular assays are indispensable tools for elucidating the mechanisms of action of novel compounds. These assays can range from observing phenotypic changes in cells to measuring specific biochemical interactions.
Phenotypic screening involves the systematic testing of compounds in cell-based models to identify agents that produce a desired cellular phenotype, such as the inhibition of cell proliferation or the induction of apoptosis. This approach is particularly useful for discovering first-in-class drugs and for identifying compounds with novel mechanisms of action. semanticscholar.org
There are no published reports indicating that this compound has been identified through a phenotypic screening campaign. However, the general approach of phenotypic screening has been successfully used to identify other biologically active small molecules. semanticscholar.org
Biochemical assays are crucial for confirming the direct interaction of a compound with its molecular target and for quantifying its activity. These assays can measure enzyme inhibition, receptor binding, or other specific molecular interactions. nih.gov
Specific biochemical assay data for this compound are not currently available. However, studies on compounds with similar structural motifs, such as the benzyloxy group or the tetrahydroisoquinoline core, have been conducted. For example, a series of benzyloxy chalcones were evaluated for their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Additionally, the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to affect dopamine (B1211576) release and caspase-3 activity in the brain. nih.gov
Table 2: Biochemical Activity of Structurally Related Compounds
| Compound | Target/Assay | Effect | Concentration/IC₅₀ | Reference |
|---|---|---|---|---|
| Benzyloxy Chalcone (B10) | MAO-B Inhibition | Inhibition | 0.067 µM | nih.gov |
| Benzyloxy Chalcone (B15) | MAO-B Inhibition | Inhibition | 0.12 µM | nih.gov |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Release (in vivo) | Intensified L-DOPA induced release | 25 mg/kg | nih.gov |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Caspase-3 Activity (ex vivo) | Blocked L-DOPA induced increase | 25 mg/kg | nih.gov |
This table presents data for compounds that are structurally related to this compound to provide context for potential biochemical activities. Data for the specific title compound is not available in the cited sources.
Advanced Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline, DFT calculations can elucidate its optimized molecular geometry, vibrational frequencies, and electronic properties. Studies on analogous structures, such as 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and other benzyloxy-containing compounds, demonstrate the utility of this approach. nih.govresearchgate.netnih.gov
DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(**), are performed to determine the ground-state optimized structure. nih.gov From this optimized geometry, key electronic parameters can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.govglobalresearchonline.net In this compound, the oxygen and nitrogen atoms are expected to be electron-rich regions (nucleophilic sites), while the hydrogen atoms of the amine group and aromatic rings would be electron-deficient (electrophilic sites). These calculations help in understanding the molecule's interaction with biological targets and reagents. acadpubl.eu
Table 1: Representative DFT-Calculated Parameters for a Tetrahydroquinoline Analog This table is illustrative, based on typical results from DFT studies on similar molecules.
| Parameter | Description | Typical Value | Reference Methodology |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.72 eV | B3LYP/6–311+G(d,p) nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -5.55 eV | B3LYP/6–311+G(d,p) nih.gov |
| Energy Gap (Eg) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 3.17 eV | B3LYP/6–311+G(d,p) nih.gov |
| Chemical Potential (μ) | A measure of the molecule's tendency to escape from a phase. Negative values indicate stability. | Negative | B3LYP/6-31G(d,p) globalresearchonline.net |
| Chemical Hardness (η) | Resistance to change in electron distribution. | > 0 | B3LYP/6-31G(d,p) globalresearchonline.net |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Varies | B3LYP/6-31G(d,p) globalresearchonline.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. When a compound like this compound is identified as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can provide detailed insights into the stability and dynamics of the ligand-target complex. nih.govnih.gov
The process begins with molecular docking to predict the most favorable binding pose of the ligand within the active site of the protein. This static complex is then subjected to MD simulations, typically for a duration of nanoseconds, in a simulated physiological environment (water, ions, at a specific temperature and pressure). tandfonline.comnih.gov
Throughout the simulation, several parameters are analyzed to assess the complex's stability:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating whether the complex reaches a stable equilibrium. A stable RMSD trajectory suggests a robust binding interaction. nih.gov
Root Mean Square Fluctuation (RMSF): Identifies fluctuations of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which are critical for binding affinity and specificity. nih.gov
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): Post-simulation analysis can be performed to estimate the binding free energy (ΔGbind), providing a quantitative measure of the binding affinity. nih.gov
Studies on related tetrahydroisoquinoline and quinazoline (B50416) derivatives have successfully used MD simulations to validate docking results and understand the dynamic interactions crucial for their biological activity. nih.govtandfonline.compandawainstitute.com
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. These studies can map the entire reaction pathway, identify intermediate structures, and calculate the activation energies of transition states, providing a level of detail often inaccessible through experimental means alone.
For this compound, computational studies could investigate several key reactions:
Synthesis: The synthesis of the tetrahydroquinoline core often involves domino reactions or cyclizations. nih.gov For example, a computational study on the nitration of tetrahydroquinoline successfully explained the regioselectivity by calculating the energies of the σ-complex intermediates for substitution at different positions. researchgate.net A similar approach could be used to predict the outcomes and optimize conditions for the synthesis of this compound.
Metabolic Transformations: Understanding how a molecule is metabolized is crucial for drug development. Computational models can predict sites of metabolic attack (e.g., by Cytochrome P450 enzymes) by analyzing bond dissociation energies and the reactivity of different atoms in the molecule.
Functionalization Reactions: The reactivity of the tetrahydroquinoline nucleus towards further chemical modification can be explored. For instance, the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring or reactions at the secondary amine could be modeled to predict product distributions and reaction feasibility. researchgate.net
By modeling these reaction pathways, researchers can gain a fundamental understanding of the molecule's chemical behavior, guiding synthetic strategies and predicting potential metabolic fates. researchgate.netdntb.gov.ua
De Novo Drug Design and Virtual Screening Based on Computational Models
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov This makes this compound an excellent starting point for computational drug discovery efforts, including virtual screening and de novo design.
Virtual Screening (VS): This technique involves computationally screening large libraries of compounds against a specific biological target to identify potential "hits." psu.edu If the this compound scaffold is known to have some activity, a structure-based virtual screening can be performed. This involves docking thousands or millions of commercially available or virtual compounds containing this scaffold into the target's binding site and ranking them based on their predicted binding affinity (docking score). scienceopen.com This approach rapidly narrows down a large chemical space to a manageable number of candidates for experimental testing.
De Novo Drug Design: This strategy involves designing novel molecules from scratch or by modifying an existing scaffold. chemrxiv.org Using the 3D structure of a target's active site, algorithms can build a molecule piece by piece to perfectly complement the binding pocket's shape and chemical features (pharmacophore). The this compound structure could serve as a foundational fragment, which is then elaborated upon by the algorithm to optimize interactions and improve potency and selectivity. nih.govchemrxiv.org
Both techniques leverage computational models to accelerate the discovery of new drug candidates, making the tetrahydroquinoline scaffold a valuable asset in modern drug design. nih.govnih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of tetrahydroquinolines is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods remains a key objective. For derivatives like 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline, future synthetic strategies are likely to focus on several key areas:
Organocatalytic Asymmetric Synthesis: Recent advancements have highlighted the power of organocatalysis in the asymmetric synthesis of THQs. acs.orgthieme-connect.com Future work could adapt these methods for the synthesis of 6-benzyloxy substituted analogs, potentially using chiral organocatalysts like cinchona alkaloids to control stereochemistry. acs.org This approach offers a metal-free alternative for producing enantioenriched THQs with high yields and selectivity. acs.org
Catalytic Cascade Reactions: One-pot cascade reactions significantly improve synthetic efficiency by avoiding the isolation of intermediates. The development of novel cascade reactions, potentially combining cyclization and asymmetric reduction steps, could offer a more atom-economical route to chiral this compound.
Multicomponent Reactions (MCRs): MCRs are powerful tools for creating structural diversity. nih.gov Designing new MCRs that incorporate a 6-benzyloxy aniline (B41778) derivative could lead to the rapid synthesis of a library of novel THQ compounds for biological screening.
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability. researchgate.net Adapting existing batch syntheses of THQs to flow conditions could lead to higher throughput and more consistent production of this compound.
| Synthetic Methodology | Key Advantages | Potential for this compound | References |
|---|---|---|---|
| Organocatalytic Asymmetric Synthesis | Metal-free, high enantioselectivity, mild reaction conditions. | Enables the production of specific stereoisomers, which can have different biological activities. | acs.orgthieme-connect.com |
| Catalytic Cascade Reactions | Increased synthetic efficiency, reduced waste, atom economy. | Streamlines the synthesis process, making it more cost-effective and environmentally friendly. | |
| Multicomponent Reactions (MCRs) | Rapid generation of molecular diversity from simple starting materials. | Allows for the creation of a wide range of derivatives for structure-activity relationship studies. | nih.gov |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Facilitates large-scale production for further preclinical and clinical studies. | researchgate.net |
Exploration of New Biological Targets and Pathways
While the broader class of tetrahydroquinolines has been investigated for various biological activities, including anticancer and antimicrobial effects, the specific targets and pathways for this compound are less defined. eurekaselect.comproquest.com Future research should aim to elucidate its precise mechanism of action.
Anticancer Drug Development: Tetrahydroquinoline derivatives have shown promise as anticancer agents by modulating various cellular processes like cell proliferation, apoptosis, and cell cycle arrest. eurekaselect.comresearchgate.net Future studies could investigate the effect of this compound on specific cancer cell lines and identify its molecular targets, which could include enzymes like dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs). nih.gov The mTOR pathway, a critical regulator of cell growth, is another potential target for THQ derivatives. mdpi.com
Neurodegenerative Diseases: Some THQ analogs have been identified as neurotropic agents, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Research could explore the ability of this compound to modulate pathways involved in neuroinflammation or oxidative stress.
Infectious Diseases: The THQ scaffold has been explored for its activity against various pathogens. rsc.org Screening this compound against a panel of bacteria and viruses could uncover new therapeutic opportunities.
| Potential Therapeutic Area | Potential Biological Targets/Pathways | Rationale | References |
|---|---|---|---|
| Oncology | DHFR, CDKs, mTOR, Tubulin Polymerization | Tetrahydroquinoline derivatives have shown broad anticancer activity through various mechanisms. | eurekaselect.comresearchgate.netnih.govmdpi.com |
| Neurodegenerative Diseases | NMDAR, Oxidative Stress Pathways, Gut Microbiota Modulation | Some THQ analogs exhibit neuroprotective effects. | nih.govnih.gov |
| Infectious Diseases | DNA Gyrase, Viral Proteins | The THQ scaffold is a "privileged structure" with broad biological activity. | rsc.orgresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. ijpsjournal.comnih.govmdpi.com These computational tools can significantly accelerate the optimization of lead compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR): By analyzing the structures and biological activities of a series of THQ derivatives, 3D-QSAR models can be developed to predict the activity of novel compounds. mdpi.com This allows for the in silico design of more potent and selective analogs of this compound.
Predictive Modeling of ADMET Properties: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. researchgate.net This can help to identify potential liabilities early in the drug discovery process and guide the design of derivatives with improved pharmacokinetic profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with the structural features of this compound and desired activity profiles, novel THQ derivatives can be generated for synthesis and testing.
Optimization of Synthetic Routes: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of THQ derivatives, leading to higher yields and purity. researchgate.net This can be particularly useful for scaling up the production of promising drug candidates.
Challenges and Opportunities in the Academic Research of Tetrahydroquinoline Derivatives
The academic research of tetrahydroquinoline derivatives, including this compound, presents both challenges and opportunities.
Challenges:
Pan-Assay Interference Compounds (PAINS): Some fused tricyclic tetrahydroquinolines have been identified as PAINS, which can lead to false positives in high-throughput screening assays. acs.org Researchers must be cautious and employ secondary assays to validate initial hits.
Synthesis of Complex Derivatives: While many methods exist for synthesizing the basic THQ core, the preparation of highly substituted and stereochemically complex derivatives can still be challenging. acs.org
Understanding Mechanisms of Action: Elucidating the precise molecular targets and pathways responsible for the biological activity of THQ derivatives can be a complex and time-consuming process.
Opportunities:
Privileged Scaffold: The tetrahydroquinoline ring system is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. nih.govresearchgate.net This suggests a high probability of finding new therapeutic applications for its derivatives.
Structural Diversity: The THQ core can be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries for screening. acs.org
Interdisciplinary Collaboration: The study of THQ derivatives provides opportunities for collaboration between synthetic chemists, medicinal chemists, biologists, and computational scientists to accelerate drug discovery efforts.
Q & A
Q. What are the common synthetic routes for 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Multimodal characterization is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies benzyloxy protons (δ 4.8–5.2 ppm for OCH₂Ph) and tetrahydroquinoline ring protons (δ 1.5–2.8 ppm for CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₇NO requires m/z 240.1383) .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for bioactive analogs :
- Enzyme inhibition studies : Structural analogs (e.g., 6-methoxy or 6-bromo derivatives) are screened against kinases or cytochrome P450 isoforms via fluorescence-based assays .
- Receptor binding assays : Radiolabeled derivatives (³H or ¹⁴C) are used to quantify affinity for G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from substituent positional effects or assay variability :
- Structure-activity relationship (SAR) studies : Systematically vary substituents at positions 6, 7, or 8 and compare IC₅₀ values. For example, 7-methoxy derivatives show enhanced solubility but reduced affinity compared to 6-benzyloxy analogs .
- Orthogonal assay validation : Confirm activity using both cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) assays to rule out false positives .
Q. What strategies optimize the regioselectivity of benzyloxy group introduction in tetrahydroquinoline derivatives?
- Methodological Answer : Directing groups and catalytic systems enhance regioselectivity:
-
Pd-catalyzed C–H activation : Pd(OAc)₂ with ligands (e.g., PPh₃) directs functionalization to the 6-position .
-
Protecting group tactics : Temporary protection of the tetrahydroquinoline nitrogen (e.g., Boc) prevents undesired O-alkylation at adjacent positions .
- Data Table :
| Strategy | Conditions | Regioselectivity (6- vs 7-position) | Reference |
|---|---|---|---|
| Pd catalysis | Pd(OAc)₂, PPh₃, DMF | 6:7 = 9:1 | |
| Boc protection | Boc₂O, NaH, THF | 6:7 = 8:1 |
Q. How do computational methods aid in predicting the biological targets of this compound?
- Methodological Answer : Molecular docking and pharmacophore modeling are key:
- Docking (AutoDock Vina) : The benzyloxy group’s hydrophobic surface complements aromatic pockets in kinase ATP-binding sites (e.g., EGFR) .
- ADMET prediction (SwissADME) : LogP values (~2.5) and topological polar surface area (TPSA < 60 Ų) suggest blood-brain barrier permeability .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
